molecular formula C27H25N5O2S B11208650 2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11208650
M. Wt: 483.6 g/mol
InChI Key: UFDBLXXUJRNXSE-UHFFFAOYSA-N
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Description

2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of indole, triazole, and methoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole and triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({4-BENZYL-5-[(1H-INDOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid.

Uniqueness

The presence of both indole and triazole rings in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[4-benzyl-5-(1H-indol-3-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H25N5O2S/c1-34-22-13-11-21(12-14-22)29-26(33)18-35-27-31-30-25(32(27)17-19-7-3-2-4-8-19)15-20-16-28-24-10-6-5-9-23(20)24/h2-14,16,28H,15,17-18H2,1H3,(H,29,33)

InChI Key

UFDBLXXUJRNXSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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